6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine
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Overview
Description
6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
- 6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is unique due to the presence of the 3-methoxybenzyl group, which imparts specific electronic and steric properties to the compound
Properties
Molecular Formula |
C12H12ClN3O |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-chloro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(5-10)7-14-12-6-11(13)15-8-16-12/h2-6,8H,7H2,1H3,(H,14,15,16) |
InChI Key |
BFTWWCXZABFALL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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